

Spectroscopic Profile of Diethyl 4-nitrobenzylphosphonate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Diethyl 4-nitrobenzylphosphonate*

Cat. No.: *B1200858*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Diethyl 4-nitrobenzylphosphonate**, a significant intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **Diethyl 4-nitrobenzylphosphonate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.15	d	8.8	2H, Ar-H (ortho to NO ₂)
7.45	d	8.8	2H, Ar-H (meta to NO ₂)
4.10 - 4.00	m	-	4H, O-CH ₂ -CH ₃
3.25	d	22.0	2H, P-CH ₂ -Ar
1.25	t	7.1	6H, O-CH ₂ -CH ₃

Note: Data is interpreted from spectra of structurally similar compounds and predicted values.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment
147.5	-	C-NO ₂
140.8	d, JCP = 9.0	Ar-C-CH ₂ P
130.5	d, JCP = 6.0	Ar-CH (ortho to NO ₂)
123.5	d, JCP = 3.0	Ar-CH (meta to NO ₂)
62.5	d, JCP = 7.0	CH ₂ -CH ₃
34.0	d, JCP = 138.0	P-CH ₂ -Ar
16.3	d, JCP = 6.0	O-CH ₂ -CH ₃

Note: Data is interpreted from spectra of structurally similar compounds and predicted values.

Table 3: ³¹P NMR Spectroscopic Data

Chemical Shift (δ) ppm	Solvent
26.32	CDCl ₃

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2985 - 2900	Medium	C-H stretch (aliphatic)
1600, 1490	Medium-Weak	C=C stretch (aromatic)
1520, 1345	Strong	N-O stretch (nitro group)
1250	Strong	P=O stretch
1050 - 1020	Strong	P-O-C stretch
850	Strong	C-H bend (p-disubstituted benzene)

Note: Wavenumbers are characteristic absorption ranges for the specified functional groups.

Table 5: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
273	Low	[M] ⁺ (Molecular Ion)
136	High	[M - PO(OEt) ₂] ⁺
109	High	[PO(OEt) ₂] ⁺
124	Medium	[M - NO ₂ - OEt - H] ⁺
107	Medium	[C ₇ H ₅ O] ⁺

Note: Fragmentation data is based on typical patterns for similar compounds and publicly available data.[\[1\]](#)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H, ¹³C, and ³¹P NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

- Dissolve 10-20 mg of **Diethyl 4-nitrobenzylphosphonate** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube.

 ^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 16 ppm.
- Acquisition Time: 4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16.

 ^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 240 ppm.
- Acquisition Time: 1.5 seconds.
- Relaxation Delay: 5 seconds.
- Number of Scans: 1024.

 ^{31}P NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse experiment.
- Spectral Width: 200 ppm.
- Acquisition Time: 2 seconds.

- Relaxation Delay: 5 seconds.
- Number of Scans: 64.
- Reference: 85% H_3PO_4 (external standard at 0 ppm).

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak for ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Film Method):

- Dissolve a small amount (a few milligrams) of **Diethyl 4-nitrobenzylphosphonate** in a volatile solvent (e.g., dichloromethane or acetone).
- Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition:

- Obtain a background spectrum of the clean salt plate.
- Place the salt plate with the sample film in the spectrometer's sample holder.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction.

Sample Preparation:

- Prepare a dilute solution of **Diethyl 4-nitrobenzylphosphonate** (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

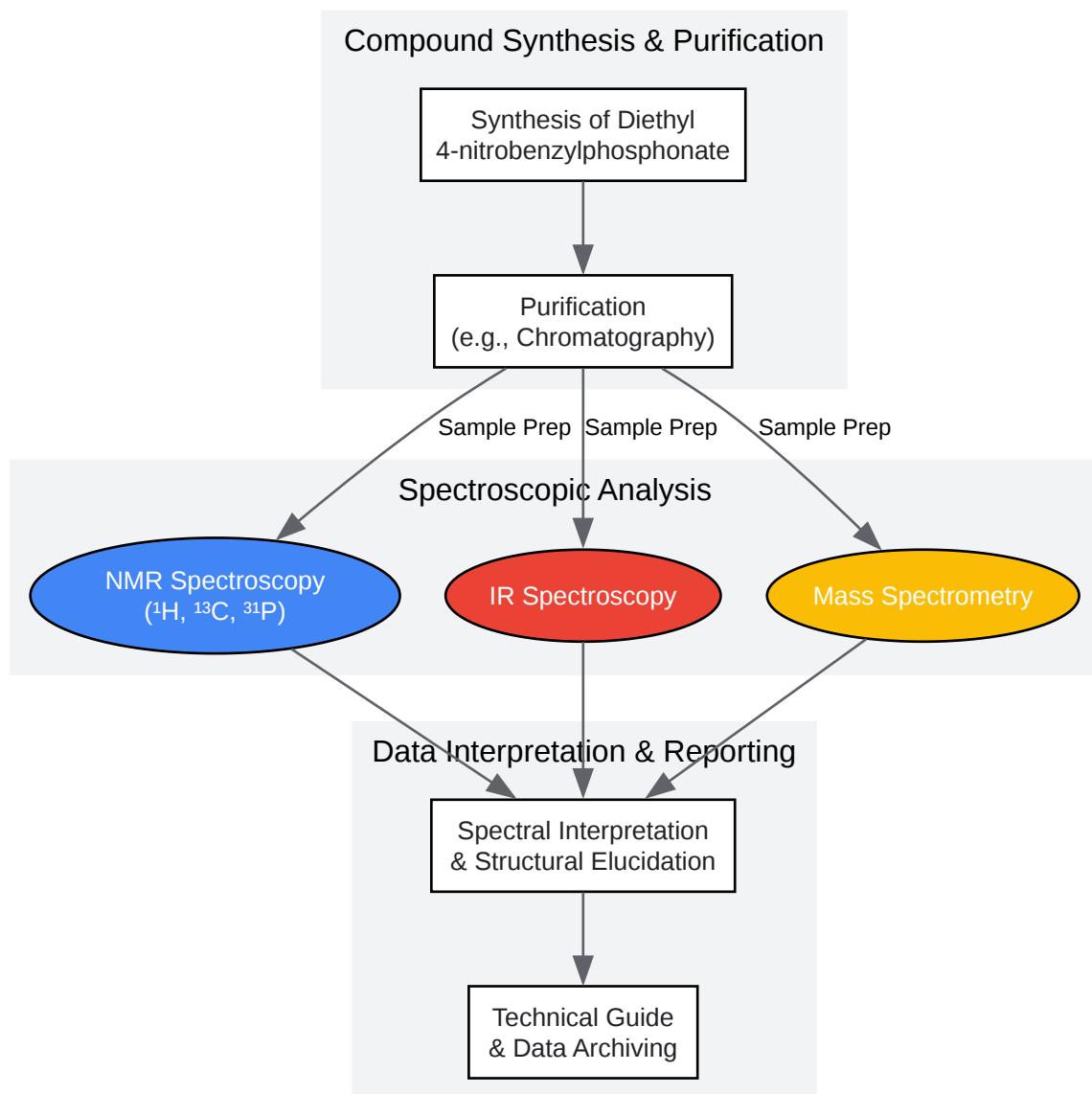
GC-MS Parameters:

- Injector Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.
- Carrier Gas: Helium.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: 50-500 m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **Diethyl 4-nitrobenzylphosphonate**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. researchgate.net [researchgate.net]
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